molecular formula C21H27N7OS B10931471 7-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10931471
M. Wt: 425.6 g/mol
InChI Key: IMXJZUHJSCUXIQ-UHFFFAOYSA-N
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Description

7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(ETHYLSULFANYL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring, an ethylsulfanyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(ETHYLSULFANYL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the ethylsulfanyl group. The triazolopyrimidine core is then constructed through cyclization reactions. The final step involves the attachment of the carboxamide group under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(ETHYLSULFANYL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(ETHYLSULFANYL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.

    Material Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies:

Mechanism of Action

The mechanism of action of 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(ETHYLSULFANYL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(METHYLSULFANYL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
  • 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(PROPYLSULFANYL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Uniqueness

The uniqueness of 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(ETHYLSULFANYL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H27N7OS

Molecular Weight

425.6 g/mol

IUPAC Name

7-(1,3-dimethylpyrazol-4-yl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H27N7OS/c1-6-30-21-24-20-22-14(4)17(19(29)23-16-10-8-7-9-12(16)2)18(28(20)26-21)15-11-27(5)25-13(15)3/h7-11,14,17-18H,6H2,1-5H3,(H,23,29)(H,22,24,26)

InChI Key

IMXJZUHJSCUXIQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C(C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CN(N=C4C)C

Origin of Product

United States

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